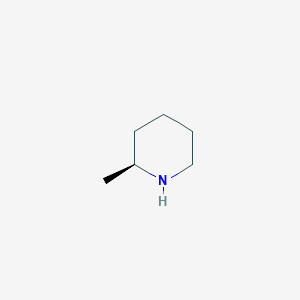

(S)-2-METHYLPIPERIDINE

Descripción

Overview of Chiral Amines in Organic Chemistry Research

Chiral amines are organic compounds that play a pivotal role in stereoselective organic synthesis. sigmaaldrich.com They are indispensable as resolving agents for racemic mixtures, as foundational chiral building blocks for the synthesis of complex molecules, and as chiral auxiliaries that guide the stereochemical outcome of a reaction. sigmaaldrich.com The significance of chirality in molecules, particularly in pharmaceuticals and agrochemicals, cannot be overstated. Often, only one enantiomer of a chiral molecule exhibits the desired biological activity, while the other may be inactive or even harmful. openaccessgovernment.orghims-biocat.eu This makes the synthesis of enantiomerically pure compounds a critical endeavor in chemistry. openaccessgovernment.org Chiral amines, such as (S)-2-Methylpiperidine, are central to achieving this goal, with approximately 40% of chiral drugs featuring a chiral amine as a core structural component. openaccessgovernment.org

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Agrochemicals

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds. nih.govontosight.ai In medicinal chemistry, piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govnih.govencyclopedia.pub This prevalence is due to the piperidine scaffold's ability to enhance crucial pharmacokinetic properties such as membrane permeability and metabolic stability, as well as to improve binding affinity to biological targets. researchgate.net

In the agrochemical sector, piperidine and its derivatives are employed in the formulation of insecticides, herbicides, and fungicides. ccspublishing.org.cnatamanchemicals.com These compounds often target the neural or enzymatic systems of pests, making them highly effective. atamanchemicals.com The structural versatility of the piperidine backbone allows for extensive modification to optimize biological efficacy. ccspublishing.org.cn

Specificity of this compound as a Chiral Building Block

This compound is a valuable chiral building block due to its specific stereochemistry. lookchem.com The presence of a methyl group at the C-2 position in the S-configuration introduces a defined three-dimensional structure that is crucial for its application in asymmetric synthesis. lookchem.comvulcanchem.com This specific arrangement allows for the controlled construction of new stereocenters in target molecules. It is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. lookchem.comchemimpex.com For instance, it has been utilized in the multi-step synthesis of complex natural products. lookchem.com The ability of this compound to act as a chiral auxiliary or to be incorporated into larger molecules makes it a powerful tool for producing enantiomerically pure compounds. chemimpex.com

Research Gaps and Future Directions for this compound Studies

While this compound is a well-established chiral building block, there remain areas for further investigation. The development of more sustainable and efficient synthetic routes to this compound, potentially leveraging biocatalysis or novel catalytic systems, is an ongoing area of interest. hims-biocat.eubohrium.com Further exploration of its applications in asymmetric catalysis, either as a ligand for metal catalysts or as an organocatalyst itself, could unveil new synthetic methodologies.

A significant research gap lies in the full exploration of its potential in the synthesis of novel bioactive molecules. The creation of libraries of compounds derived from this compound for screening against a wider range of biological targets could lead to the discovery of new therapeutic agents or agrochemicals. Furthermore, detailed mechanistic studies of reactions involving this compound can provide deeper insights into the factors governing stereoselectivity, which can inform the design of future synthetic strategies.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWUEBIEOFQMSS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3197-42-0 | |

| Record name | (S)-(+)-2-Methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for S 2 Methylpiperidine and Its Enantiopure Derivatives

Classical Resolution Techniques for Racemic 2-Methylpiperidine (B94953)

Classical resolution remains one of the most effective and widely used methods for separating enantiomers on a large scale. This technique relies on the conversion of a racemic mixture into a pair of diastereomers, which, due to their different physical properties, can be separated.

Diastereomeric Salt Formation with Chiral Acids (e.g., (R)-(-)-Mandelic Acid)

The resolution of racemic 2-methylpiperidine can be effectively achieved by forming diastereomeric salts with a chiral resolving agent. Chiral acids are commonly employed for the resolution of racemic bases like 2-methylpiperidine. The reaction of the racemic amine (containing both (R)- and (S)-enantiomers) with an enantiopure chiral acid results in two diastereomeric salts: [(S)-2-methylpiperidine:(R)-acid] and [(R)-2-methylpiperidine:(R)-acid].

(R)-(-)-Mandelic acid is a frequently utilized resolving agent for this purpose. google.com These diastereomeric salts possess distinct physical properties, most notably different solubilities in specific solvents. libretexts.org This difference allows for the separation of one diastereomer from the other through fractional crystallization. Once a diastereomeric salt is isolated, the chiral auxiliary (the mandelic acid) can be removed by treatment with a base, yielding the enantiomerically enriched this compound.

Optimization of Resolution Conditions and Yield

The efficiency and yield of classical resolution are highly dependent on several experimental parameters. The choice of solvent is paramount, as the solubility difference between the diastereomeric salts is often maximized in a specific solvent or solvent mixture. For the resolution of piperidine (B6355638) derivatives, various solvent systems are typically screened to identify the optimal medium for crystallization.

Stereochemical Purity Determination Post-Resolution

After the separation of the diastereomeric salt and subsequent liberation of the free amine, it is essential to determine the stereochemical purity, or enantiomeric excess (e.e.), of the resulting this compound. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most common and accurate methods. The two enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification. Chiral gas chromatography (GC) can also be used, particularly after derivatization of the amine. Additionally, polarimetry, which measures the rotation of plane-polarized light by the sample, can provide a measure of optical purity, although it is generally less precise than chromatographic methods.

Asymmetric Synthesis Approaches

As an alternative to resolving racemic mixtures, asymmetric synthesis aims to directly create the desired enantiomer. Biocatalytic methods have emerged as powerful tools for this purpose, offering high selectivity under mild reaction conditions.

Biocatalytic Resolution and Transformations

Biocatalysis utilizes enzymes as catalysts to perform stereoselective chemical transformations. For the synthesis of enantiopure amines, kinetic resolution is a prominent biocatalytic strategy. In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much higher rate than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the newly formed product of the faster-reacting enantiomer. nih.govnih.gov

The kinetic resolution of racemic 2-methylpiperidine can be achieved using a hydrolase enzyme, often a lipase. nih.gov In this approach, the amine is first protected with an acyl group, such as a pivaloyl group, to form racemic N-pivaloyl-2-methylpiperidine. This amide derivative then serves as the substrate for the enzyme.

A hydrolase, in the presence of an acyl acceptor (like an alcohol) or water, will selectively catalyze the hydrolysis or alcoholysis of one of the enantiomers of the N-pivaloyl-2-methylpiperidine. For instance, the enzyme might preferentially cleave the pivaloyl group from the (R)-enantiomer, converting it back to (R)-2-methylpiperidine, while leaving the (S)-N-pivaloyl-2-methylpiperidine largely unreacted. This results in a mixture containing the unreacted (S)-amide and the deprotected (R)-amine, which can then be separated by standard chemical methods (e.g., extraction). The final step involves the chemical removal of the pivaloyl group from the enriched (S)-amide to yield the target this compound. The efficiency of this process is measured by the selectivity factor (s), with higher values indicating better separation. nih.gov

Enzyme Screening and Characterization for (S)-Selectivity

The search for suitable biocatalysts is a critical first step in developing enzymatic routes to chiral compounds. High-throughput screening of diverse microorganisms and enzyme libraries is employed to identify enzymes with the desired activity and enantioselectivity. For piperidine derivatives, lipases, transaminases (TAs), and monoamine oxidases (MAOs) are frequently investigated. nih.govresearchgate.net

A preliminary screening of lipases for the enantioselective acylation of racemic 2-piperidineethanol revealed that while enantioselectivities were generally low, the source of the enzyme had a significant impact. nih.gov For instance, a crude preparation from porcine pancreas showed an opposite enantioselectivity compared to other tested lipases. nih.gov Further screening identified Lipase PS as a more selective enzyme for producing the (R)-enantiomer, with the N-Boc protected substrate performing slightly better than other protected forms. nih.gov The choice of solvent also influences enzyme performance, with hexane being optimal for Lipase PS and methyl tert-butyl ether for the porcine pancreatic lipase. nih.gov

Fungi are a rich source of TAs and MAOs, which can be detected using fluorogenic probes in high-throughput screening formats. researchgate.net In one study, several fungal strains demonstrated the ability to transform piperidines, with Neopestalotiopsis sp. CBMAI 2030 being identified as a promising candidate for further investigation. researchgate.net Characterization of these enzymes involves determining optimal pH, temperature, substrate scope, and kinetic parameters to assess their suitability for preparative-scale synthesis.

| Enzyme | Substrate Protecting Group (Pg) | Selectivity | Optimal Solvent |

|---|---|---|---|

| Porcine Pancreatic Lipase (PPL) | Boc | (S)-selective | Methyl tert-butyl ether |

| Lipase PS (from Pseudomonas cepacia) | Boc | (R)-selective | Hexane |

| Other Lipases | Boc, Cbz, Benzyl | Generally low enantioselectivity | Various |

Overexpression of Hydrolase Genes for Enhanced Production

Once a suitable enzyme is identified, its production in sufficient quantities for industrial application is often a bottleneck. Overexpression of the corresponding gene in a suitable host organism is a common strategy to overcome this limitation. This involves cloning the full-length gene encoding the hydrolase and inserting it into an expression vector, which is then introduced into a host like Aspergillus niger or Escherichia coli. nih.govresearchgate.net

For example, the gene for a chlorogenic acid hydrolase from A. niger was successfully cloned and overexpressed in the same species. nih.gov This resulted in a 330-fold increase in production compared to the wild-type strain, reaching a concentration of 1.25 g/L. nih.gov The recombinant enzyme can then be purified, often using an affinity tag (like a histidine tag), and characterized to ensure its properties are suitable for the desired transformation. nih.gov Such strategies are directly applicable to hydrolases used in the synthesis of chiral piperidines, enabling large-scale and economically viable production of the biocatalyst. nih.govresearchgate.net

Chemo-enzymatic Strategies

Chemo-enzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical reactions to create efficient and novel synthetic routes. mdpi.com These strategies can involve using an enzyme to create a chiral intermediate that is then elaborated through chemical steps, or by running enzymatic and chemical reactions in a one-pot cascade. researchgate.netnih.gov

Multi-enzymatic and chemo-enzymatic methods have been developed for the synthesis of piperidines with multiple stereocenters from achiral precursors in just two steps. researchgate.net One such approach uses a highly enantioselective transamination to create an optically pure enamine or imine intermediate. researchgate.net This intermediate is then diastereoselectively reduced using either enzymatic imine reduction or platinum(0)-catalyzed flow hydrogenation to yield trisubstituted piperidines with high stereoisomeric purity (dr ≥98:2). researchgate.net

Another example is a one-pot process for creating enantioenriched C(1)-allylated tetrahydroisoquinolines, which couples a monoamine oxidase (MAO-N)-catalyzed oxidation with a metal-catalyzed allylboration, followed by a biocatalytic deracemization. researchgate.net This cascade approach is operationally simple, with all components added at the beginning, and generates key building blocks in high yield and enantiomeric excess. researchgate.net

Asymmetric Catalysis in Piperidine Synthesis

Asymmetric catalysis provides a powerful means to synthesize enantiomerically enriched piperidines directly, without relying on biological systems. nih.govacs.org These methods often employ a chiral catalyst to control the stereochemical outcome of the reaction.

Several approaches have been reported:

[4+2] Annulation: A highly enantioselective variant of the Kwon annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, can furnish a range of functionalized piperidine derivatives with very good stereoselectivity. acs.org

Reductive Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction between aryl boronic acids and a pyridine (B92270) derivative provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov A subsequent reduction step gives access to a wide variety of enantioenriched 3-substituted piperidines. nih.gov

Deprotonation-Ring Expansion: A catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by aldehyde trapping and ring expansion, offers a concise route to chiral β-hydroxy piperidines. acs.org

| Method | Catalyst System | Key Transformation | Outcome | Reference |

|---|---|---|---|---|

| [4+2] Annulation | Chiral Phosphepine | Imines + Allenes | Functionalized piperidines, good stereoselectivity | acs.org |

| Asymmetric Reductive Heck | Rhodium / Chiral Ligand | Arylboronic acids + Dihydropyridine | 3-Substituted tetrahydropyridines, high yield & ee | nih.gov |

| Deprotonation-Ring Expansion | s-BuLi / (-)-Sparteine | N-Boc Pyrrolidine → Piperidine | Chiral β-hydroxy piperidines | acs.org |

Chiral Auxiliaries in Stereoselective Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis and has been applied to the production of complex chiral molecules. nih.gov

Commonly used auxiliaries include Evans' oxazolidinones, Corey's (−)-8-phenylmenthol, Oppolzer's camphorsultam, and Enders' SAMP/RAMP hydrazones. nih.gov In piperidine synthesis, for example, the cyclodehydration of achiral aryl-δ-oxoacids with the chiral auxiliary (R)-phenylglycinol can stereoselectively produce chiral non-racemic bicyclic lactams. rsc.org These lactams serve as versatile intermediates for the synthesis of various piperidine alkaloids, including an enantiodivergent route to both (R)- and (S)-2-phenylpiperidine. rsc.org The auxiliary effectively controls the stereochemistry, which can even override the inherent stereocontrol of other chiral centers in the molecule. researchgate.net

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This process combines the rapid, reversible racemization of the starting material with a highly selective kinetic resolution step. wikipedia.org As one enantiomer is consumed by the selective reaction, the racemization equilibrium continuously replenishes it from the other enantiomer, allowing for a complete conversion. wikipedia.org

This technique has been successfully applied to the synthesis of 2-substituted piperidines. The process involves the dynamic resolution of N-Boc-2-lithiopiperidine. nih.gov In the presence of a chiral ligand, the racemic organolithium intermediate undergoes rapid interconversion between its (R) and (S) forms. researchgate.net The chiral ligand complexes preferentially with one enantiomer, facilitating its faster reaction with an electrophile. researchgate.net This allows for the highly enantioselective synthesis of either enantiomer of a 2-substituted piperidine, depending on the choice of chiral ligand, with excellent enantiomeric ratios (>99:1 er) for a wide range of electrophiles. nih.gov

Stereoselective Acylation with Chiral Reagents

Stereoselective acylation is a method of kinetic resolution where a chiral acylating agent selectively reacts with one enantiomer of a racemic alcohol or amine, leading to the separation of the enantiomers. The use of chiral acylating agents can induce stereoselectivity in reactions with prochiral or racemic substrates. nih.gov

In the context of piperidine synthesis, enzymatic enantioselective acylation of racemic alcohols like 2-piperidineethanol is a well-established method. nih.gov A lipase can selectively acylate one enantiomer, leaving the other unreacted, allowing for their separation. The efficiency and selectivity of this process are highly dependent on the enzyme, the substrate's protecting group, and the reaction solvent. nih.gov More recently, the development of novel chiral acylating agents has been explored for reactions with complex biomolecules, demonstrating that reagent stereochemistry is a critical element in achieving selective modification. nih.govresearchgate.net These principles can be applied to the kinetic resolution of racemic 2-methylpiperidine or its precursors, where a chiral acylating agent would preferentially react with either the (R) or (S) enantiomer.

Palladium-catalyzed Hydrogenation for Fluorinated Piperidines

The introduction of fluorine atoms into piperidine rings can significantly alter the pharmacological properties of a molecule. Palladium-catalyzed hydrogenation represents a viable method for the synthesis of fluorinated piperidines. An efficient approach involves the asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols, which proceeds through the capture of active tautomers. rsc.org This method has been successful in synthesizing a variety of 2,5-disubstituted and 2,4,5-trisubstituted pyrazolidinones with high enantiomeric excess (up to 96% and 95% ee, respectively). The reaction pathway is understood to involve a Brønsted acid-promoted tautomerization of the pyrazol-5-ol, followed by the palladium-catalyzed asymmetric hydrogenation of the resulting active tautomer. rsc.org

Furthermore, palladium catalysis has been explored for the direct fluorination of carbon-hydrogen (C-H) bonds. nih.govspringernature.com This involves a palladium-mediated carbon-fluorine coupling, a previously challenging transformation. nih.gov These reactions are typically achieved under oxidative conditions using electrophilic N-fluoropyridinium reagents. nih.gov The development of a doubly cationic palladium(II) catalyst has enabled the fluorination of a broad range of arenes. springernature.com A distinct approach to aliphatic C-H fluorination involves a Pd(II)/Cr cocatalyst system for the branched-selective synthesis of allylic fluorides from olefin substrates using a nucleophilic fluoride source. ucla.edu

While not exclusively focused on this compound, a one-pot rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. nih.gov This strategy provides access to fluorinated piperidine scaffolds with defined stereochemistry. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a powerful and environmentally friendly method for synthesizing optically active heterocyclic compounds like this compound. nih.gov Catalysts based on iridium, rhodium, ruthenium, and palladium, often featuring chiral phosphorus ligands, have been developed for this purpose. nih.gov

The asymmetric reduction of 2-pyridine ketones is a key strategy to produce chiral 2-pyridine alcohols, which are precursors to substituted piperidines. d-nb.info Various transition metals, including iron, manganese, ruthenium, copper, rhodium, and iridium, have been utilized in catalytic systems for hydrogenation, transfer hydrogenation, and hydrosilylation of these ketones. d-nb.info For instance, the asymmetric hydrogenation of 2-pyridine alkyl/aryl ketones using a [Rh(COD)binapine]BF4 catalyst has been shown to afford 2-pyridine-alky/aryl alcohols with excellent yields and enantioselectivities. chim.it

Iridium(I) Catalysis with P,N-Ligands

Iridium(I) catalysts bearing chiral P,N-ligands have emerged as particularly effective for the asymmetric hydrogenation of pyridines and related heterocycles. The hydrogenation of substituted pyridines using N,P-ligated iridium catalysts has been shown to be highly stereoselective, achieving good to excellent enantiomeric excesses in several cases. diva-portal.org

Specifically, the iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts provides a versatile and practical route to 2-aryl-substituted piperidines with high enantioselectivity. nih.gov The use of chiral phosphole-based ligands, such as MP²-SEGPHOS, has been crucial for the success of this approach. nih.gov Additionally, iridium catalysts with chiral N-heterocyclic carbene (NHC)/pyridine ligands have been developed for the asymmetric hydrogenation of olefins and are noted for their suitability with acid-sensitive substrates due to the lower acidity of the resulting iridium hydride intermediates. researchgate.net Recent developments have also seen the successful immobilization of tridentate P-N-N ligands for iridium-catalyzed asymmetric hydrogenation of ketones, offering excellent activity and selectivity that is comparable to their homogeneous counterparts. rsc.org

Synthetic Routes to N-Protected this compound Derivatives

The synthesis of N-protected derivatives of this compound is crucial for their use as building blocks in more complex syntheses. The Boc (tert-butyloxycarbonyl) group is a common protecting group employed for this purpose.

Synthesis of (S)-(+)-N-(Boc)-2-methylpiperidine

The synthesis of (S)-(+)-N-(Boc)-2-methylpiperidine can be achieved through various methods. One common approach involves the directed lithiation of N-Boc piperidine. This methodology has been developed for the asymmetric synthesis of α-substituted N-Boc heterocycles, often using a strong organolithium base like s-BuLi in the presence of a chiral ligand such as (-)-sparteine.

Efficient Manufacturing Methods for Specific Chiral Intermediates

The development of efficient and scalable manufacturing methods for chiral intermediates is a key focus in pharmaceutical and chemical industries. For N-protected this compound derivatives, strategies often revolve around the asymmetric lithiation and trapping of N-Boc protected piperazines and piperidines. Overcoming challenges in these reactions has led to methodologies for the synthesis of enantiopure mono- and disubstituted N-Boc piperazines.

Deuterium (B1214612) Labeling and Synthesis of N-CH2D-2-Methylpiperidine Derivatives

Deuterium-labeled compounds are valuable tools in mechanistic studies, metabolic research, and for enhancing the pharmacokinetic properties of drugs. acs.orgclearsynth.com

A method for the synthesis of N-monodeuteriomethyl-2-substituted piperidines has been described, which involves an efficient and scalable anodic methoxylation of N-formylpiperidine. researchgate.netsoton.ac.ukresearchgate.net This is followed by the introduction of a C-nucleophile at the 2-position. The isotopically labeled N-deuteriomethyl group is then installed using the Eschweiler-Clarke reaction with formic acid-d2 and unlabeled formaldehyde. researchgate.netsoton.ac.ukresearchgate.net

The N-CH2D group in N-CH2D-2-methylpiperidine is of particular interest for studying long-lived nuclear spin states in NMR spectroscopy. researchgate.netdntb.gov.ua The chiral environment of the piperidine ring leads to a chemical shift difference between the two protons of the CH2D group. researchgate.netsoton.ac.uk This difference is influenced by factors such as temperature and acidity. soton.ac.uk

Interactive Data Table: Catalytic Systems for Asymmetric Synthesis

| Catalyst System | Substrate Type | Product Type | Key Features |

| Palladium/Brønsted Acid | Fluorinated Aromatic Pyrazol-5-ols | Fluorinated Pyrazolidinones | High enantioselectivity (up to 96% ee) via tautomer capture. rsc.org |

| [Rh(COD)binapine]BF4 | 2-Pyridine Alkyl/Aryl Ketones | 2-Pyridine-Alkyl/Aryl Alcohols | Excellent yields and enantioselectivities. chim.it |

| Iridium/MP²-SEGPHOS | N-Alkyl-2-Alkylpyridinium Salts | 2-Aryl-Substituted Piperidines | High enantioselectivity. nih.gov |

| Iridium/P,N-Ligands | Substituted Pyridines | Chiral Piperidines | Highly stereoselective. diva-portal.org |

Advanced Spectroscopic and Computational Analyses of S 2 Methylpiperidine and Its Derivatives

Spectroscopic Characterization for Stereochemical Purity and Conformation

Spectroscopic techniques are indispensable for the detailed structural elucidation of (S)-2-methylpiperidine, providing critical insights into its conformational preferences and stereochemical integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chromatographic methods like Gas Chromatography (GC) and Liquid Chromatography (LC), forms a comprehensive analytical toolkit for characterizing this chiral compound and its derivatives.

NMR spectroscopy is a cornerstone technique for the analysis of 2-methylpiperidine (B94953), offering detailed information about the molecule's three-dimensional structure in solution. The piperidine (B6355638) ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents at the C-2 position can exist in either an axial or an equatorial orientation. For 2-methylpiperidine, the equatorial conformation is generally more stable. acs.org Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the definitive assignment of this conformation and the assessment of sample purity.

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the conformational state of the this compound ring. The distinction between the axial and equatorial positions of the C-2 methyl group is readily observable through the chemical shifts and coupling constants of the ring protons. acs.org

In the preferred chair conformation, the hydrogen atom at C-2 (the methine proton) and the methyl group are in a specific orientation. The coupling constants (J-values) between adjacent protons are particularly informative. For instance, the coupling between an axial proton and an adjacent axial proton (³Jax-ax) is typically large (around 10-13 Hz), whereas axial-equatorial (³Jax-eq) and equatorial-equatorial (³Jeq-eq) couplings are much smaller (around 2-5 Hz). By analyzing the multiplicity and coupling constants of the C-2 proton, the equatorial orientation of the methyl group can be confirmed. researchgate.net

The presence of distinct chemical shifts for each methylene (B1212753) hydrogen atom is an indicator of a conformationally stable chair form on the NMR timescale. acs.org In contrast, a rapid exchange between conformations would lead to averaged, less distinct signals. acs.org The stereoisomeric purity can be assessed by the absence of signals corresponding to the (R)-enantiomer, although this typically requires the use of a chiral solvating agent or derivatization to induce diastereotopic shifts, as the ¹H NMR spectra of enantiomers are identical in an achiral solvent.

| Proton Assignment | Typical Chemical Shift (ppm) in CDCl₃ | Description |

|---|---|---|

| CH₃ | ~1.0-1.2 | Doublet, coupled to the C2-H proton. |

| Ring CH₂ (C3, C4, C5) | ~1.2-1.8 | Complex multiplets due to overlapping signals of axial and equatorial protons. |

| Ring CH (C2) | ~2.5-2.7 | Multiplet, its coupling pattern is key for conformational analysis. |

| Ring CH₂ (C6) | ~2.9-3.1 (equatorial), ~2.5-2.7 (axial) | Distinct signals for axial and equatorial protons adjacent to the nitrogen atom. |

| N-H | Variable (broad singlet) | Chemical shift and appearance depend on solvent and concentration. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. Each carbon atom in a unique chemical environment gives a distinct signal, making it an excellent method for confirming the structure and assessing chemical purity.

The chemical shifts of the piperidine ring carbons are highly sensitive to their stereochemical environment. acs.orgresearchgate.net The presence of the methyl group at the C-2 position influences the chemical shifts of the adjacent carbons (C-3 and C-6) and, to a lesser extent, the more distant carbons (C-4 and C-5). This "gamma-gauche" effect is particularly useful for conformational analysis. An axial substituent will cause a significant upfield shift (shielding) of the γ-carbons (C-4 and C-6 in this case) compared to when the substituent is equatorial. researchgate.net The observed chemical shifts for 2-methylpiperidine are consistent with a conformation where the methyl group predominantly occupies the equatorial position. acs.org

| Carbon Assignment | Typical Chemical Shift (ppm) in CDCl₃ |

|---|---|

| CH₃ | ~22.5 |

| C3 | ~35.5 |

| C4 | ~26.0 |

| C5 | ~25.0 |

| C6 | ~47.5 |

| C2 | ~53.0 |

In derivatives of 2-methylpiperidine, such as piperidin-2-ones, the potential for tautomerism exists. Specifically, a keto-enol or imine-enamine equilibrium can be established. The detection of a hydroxy-enamine species involves identifying the equilibrium between an imine (or lactam) form and its enamine (or enol) tautomer, which features a carbon-carbon double bond and a hydroxyl group attached to the nitrogen (in the case of a lactam enol).

NMR spectroscopy is a primary method for studying such tautomeric equilibria in solution. jst-ud.vnnih.gov The presence of the hydroxy-enamine form can be confirmed by the appearance of specific signals in both ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, a signal for an olefinic proton (on the C=C double bond) and a potentially broad signal for the enolic hydroxyl proton would be indicative of this tautomer. researchgate.net

In the ¹³C NMR spectrum, the presence of two sp²-hybridized carbon signals for the C=C bond would be a key indicator. jst-ud.vn The chemical shifts of these carbons would be significantly different from the sp³-hybridized carbons of the parent keto or imine form. The equilibrium between the tautomers can be influenced by factors such as solvent polarity and temperature, which can be observed as changes in the relative integration of the signals corresponding to each species. researchgate.net Two-dimensional NMR techniques like HSQC and HMBC can be used to definitively assign the proton and carbon signals of the less abundant tautomeric form. jst-ud.vn

Gas Chromatography (GC) is a high-resolution separation technique used to assess the chemical purity of volatile compounds like this compound. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate the target compound from impurities, starting materials, or byproducts, allowing for their quantification.

Determining the stereoisomeric (enantiomeric) purity of this compound by GC requires a specialized approach because enantiomers have identical physical properties and are not separable on standard achiral columns. gcms.cz Two main strategies are employed:

Indirect Separation : The enantiomeric mixture is derivatized with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral GC column. nih.govresearchgate.net Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) or other acylating agents. nih.gov

Direct Separation : The enantiomers are separated directly using a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times. wiley.com Cyclodextrin-based columns are widely used for the chiral separation of amines and their derivatives. researchgate.net

The choice of column, temperature program, and derivatization agent (if used) are critical parameters that must be optimized to achieve baseline separation of the stereoisomers, allowing for accurate determination of the enantiomeric excess (ee). wiley.com

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis and separation of stereoisomers, particularly for determining the diastereoisomer composition of derivatives of this compound. mdpi.com When this compound is used in a synthesis that creates a new chiral center, a mixture of diastereomers can be formed. Since diastereomers have different physical properties, they can often be separated using standard, achiral HPLC columns. nih.gov

The most common approach involves derivatizing the amine with a chiral reagent to form diastereomeric amides or esters. nih.gov These diastereomers can then be separated on a normal-phase (e.g., silica (B1680970) gel) or reversed-phase HPLC column. nih.govresearchgate.net The choice of the derivatizing agent is crucial as its structure can significantly impact the resolution of the diastereomeric products. researchgate.net Bulky and rigid chiral reagents often provide better separation. researchgate.net

The separated diastereomers can be detected using a UV detector if the derivative contains a chromophore, or other detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS). The relative peak areas from the chromatogram are used to determine the diastereomeric ratio (dr) of the product mixture, providing critical information about the stereoselectivity of the chemical reaction. nih.gov This method is also widely used on a preparative scale to isolate pure diastereomers. nih.gov

Raman Spectroscopy for Speciation Studies in Solution

Raman spectroscopy is a powerful, non-invasive vibrational spectroscopy technique that provides detailed information about the chemical structure and environment of molecules. In solution, it is particularly valuable for speciation studies, which involve identifying and quantifying different chemical forms of a compound that may coexist in equilibrium. For a molecule like this compound, these species can include different conformers (e.g., equatorial vs. axial methyl group), protonated (piperidinium) vs. neutral forms, and complexes formed through intermolecular interactions.

The utility of Raman spectroscopy in this context has been demonstrated for the parent compound, piperidine. For instance, in Surface-Enhanced Raman Scattering (SERS) studies where piperidine is adsorbed onto silver nanoparticles from an aqueous solution, the spectra reveal the presence of multiple species. unimore.it Researchers have proposed that piperidine may bind to the silver surface in both its axial and equatorial conformations, reflecting the rapid interconversion that occurs in solution. unimore.it Furthermore, the molecule can exist in its neutral or deprotonated (anionic) form on the nanoparticle surface. unimore.it By analyzing the characteristic vibrational frequencies and their intensities in the Raman spectrum, it is possible to distinguish these different species. Each species will have a unique vibrational fingerprint based on its specific geometry and electronic structure.

Key vibrational modes of the piperidine ring, such as ring breathing modes, C-N stretching, and C-H bending, are sensitive to conformational changes and protonation state. A shift in the frequency of a particular mode can indicate a change in the molecule's form. For example, the protonation of the nitrogen atom to form the piperidinium (B107235) ion would significantly alter the vibrational frequencies associated with the C-N bonds and the N-H bond. By applying this methodology, researchers can investigate how factors like pH, solvent polarity, and concentration influence the equilibrium between different species of this compound in solution.

Dynamic Rotational Spectroscopy (DRS) for Conformational Isomerization

Rotational spectroscopy, which typically utilizes microwave radiation, is an exceptionally precise technique for determining the geometric structure of molecules in the gas phase. wikipedia.org It measures the transition energies between quantized rotational states, which are fundamentally dependent on the molecule's moments of inertia. wikipedia.orglibretexts.org Since the moments of inertia are determined by the precise arrangement of atoms, this technique can distinguish between different conformational isomers of a molecule, as each conformer has a unique shape and thus a unique set of rotational constants. cambridge.orglibretexts.org

For a flexible molecule like this compound, two primary chair conformers are expected: one with the methyl group in an equatorial position and one with it in an axial position. These two conformers will have slightly different moments of inertia and, consequently, distinct rotational spectra. By measuring the spectrum and fitting it to a theoretical model, the rotational constants for each conformer can be determined with high accuracy, confirming their structures. libretexts.org

While standard rotational spectroscopy excels at identifying and characterizing stable conformers present in a sample, studying the process of isomerization—the conversion from one conformer to another—requires a dynamic approach. Dynamic Rotational Spectroscopy (DRS) extends these principles to observe time-dependent phenomena. Although a specific DRS study on this compound is not prominently documented, the principles of the technique would involve monitoring the rotational spectrum as a function of time or under conditions that induce conformational change. By observing the population changes between the equatorial and axial forms, it would be possible to extract kinetic information about the isomerization process, such as the energy barrier to ring inversion. This provides a direct experimental probe into the dynamics of molecular flexibility.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as an indispensable tool in modern chemical research, providing insights that complement experimental findings. For this compound and its derivatives, molecular modeling techniques, particularly those based on quantum mechanics, are used to predict structures, properties, and reaction outcomes with high accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. google.com It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of applications, from geometry optimization of small molecules to modeling complex reaction mechanisms. chemrxiv.org

A key application of DFT is in the field of reaction dynamics, where it can be used to map out potential energy surfaces, locate transition states, and calculate activation energies. This is particularly crucial for understanding and predicting the stereoselectivity of chemical reactions, where a reactant can form multiple stereoisomeric products.

For reactions involving piperidine derivatives, DFT has been successfully employed to explain the origins of stereoselectivity. For example, in studies of the Michael addition reaction of amines like piperidine to chiral substrates, DFT calculations can model the different possible pathways the reaction can take. nih.gov Researchers construct computational models for the transition states leading to each possible stereoisomer. The geometry of these transition states is optimized, and their energies are calculated.

According to transition state theory, the product that is formed fastest (the kinetic product) proceeds through the lowest-energy transition state. By comparing the calculated energies of the various transition states, a prediction can be made about which stereoisomer will be the major product. nih.gov These calculations often reveal subtle steric or electronic interactions in the transition state that favor one geometric arrangement over another, thereby providing a detailed, rational explanation for the experimentally observed stereoselectivity. nih.govnih.gov This predictive capability is invaluable in the design of stereoselective syntheses.

One of the most fundamental applications of DFT is the optimization of molecular geometry. inpressco.com This process involves computationally finding the lowest-energy arrangement of atoms, which corresponds to the equilibrium structure of the molecule. The B3LYP functional combined with the 6-311G(d,p) basis set is a common and reliable level of theory for this purpose for organic molecules. nih.gov

For this compound, a geometry optimization would be performed to determine the precise bond lengths, bond angles, and dihedral angles. The calculation starts with an initial guess of the structure and iteratively adjusts the atomic positions to minimize the total electronic energy until a stable minimum is found. The results of such a calculation provide a detailed three-dimensional picture of the molecule. The most stable conformer of this compound is the one where the methyl group occupies the equatorial position to minimize steric strain. The table below presents typical bond lengths for the key bonds in the optimized structure of equatorial 2-methylpiperidine, as would be predicted from a B3LYP/6-311G(d,p) calculation.

| Bond | Typical Calculated Bond Length (Å) |

|---|---|

| N1–C2 | 1.465 |

| C2–C3 | 1.534 |

| C3–C4 | 1.531 |

| C4–C5 | 1.531 |

| C5–C6 | 1.534 |

| N1–C6 | 1.465 |

| C2–C(Methyl) | 1.538 |

| N1–H | 1.014 |

Note: The values in this table are representative of typical DFT calculations at the specified level of theory for piperidine derivatives and are intended for illustrative purposes.

DFT calculations are also extensively used to predict the thermochemical properties of molecules, such as their enthalpies of formation (ΔfH°). nih.govmdpi.com This information is vital for understanding the stability of molecules and the energetics of chemical reactions.

Combined experimental and computational studies on methylpiperidine isomers have highlighted both the strengths and weaknesses of different computational methods. nih.gov In one such study, the standard molar enthalpies of formation for the four isomers of methylpiperidine were computed using various ab initio and DFT methods and compared with experimental data obtained from combustion calorimetry. nih.gov

The results showed that high-level composite methods like G3MP2B3 provide excellent agreement with experimental data. nih.gov However, many common DFT functionals struggled to accurately predict these properties. nih.gov This underscores the importance of method selection and calibration when performing thermochemical calculations. For the methylpiperidines, it was found that the calculated stability order of the isomers (4- > 3- > 2- > 1-) was consistent across most methods, providing reliable qualitative trends even when quantitative accuracy varied. nih.gov Such studies are crucial for validating and benchmarking computational methods and for providing reliable thermochemical data where experimental measurements are unavailable.

| Compound | Experimental ΔfH°(g) (kJ·mol-1) | Calculated (G3MP2B3) ΔfH°(g) (kJ·mol-1) |

|---|---|---|

| 1-Methylpiperidine | -59.1 ± 1.7 | -60.0 |

| 2-Methylpiperidine | -84.5 ± 1.1 | -83.3 |

| 3-Methylpiperidine | -79.2 ± 1.6 | -85.3 |

| 4-Methylpiperidine (B120128) | -82.9 ± 1.7 | -86.7 |

Data sourced from Ribeiro da Silva, M. A. V., et al. (2006) and the NIST WebBook. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's laws of motion for a system of interacting particles, MD simulations provide detailed insights into the dynamic behavior, conformational changes, and thermodynamic properties of molecules. In the context of this compound and its derivatives, MD simulations serve as a powerful tool to explore their conformational landscape, flexibility, and interactions with their environment, such as a solvent or a biological receptor.

The simulation process begins with an initial set of coordinates for all atoms, typically derived from experimental data or quantum chemical calculations, and a force field. A force field is a set of empirical energy functions and parameters that define the potential energy of the system as a function of its atomic coordinates, accounting for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. For piperidine derivatives, force fields like AMBER or GROMOS are commonly employed.

Simulations are typically run for timescales ranging from nanoseconds (ns) to microseconds (µs), divided into discrete time steps of a few femtoseconds (fs). Throughout the simulation, trajectories of atomic positions and velocities are saved, allowing for post-simulation analysis. Key analyses include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule by measuring the fluctuation of individual atoms.

Conformational Analysis: To sample different accessible conformations, such as chair, boat, and twist-boat forms of the piperidine ring, and to determine their relative populations.

Solvent Accessible Surface Area (SASA): To understand how the molecule interacts with the surrounding solvent.

Hydrogen Bond Analysis: To characterize intramolecular and intermolecular hydrogen bonding patterns that stabilize certain conformations.

While comprehensive MD studies focused exclusively on the isolated this compound molecule are not extensively documented in the cited literature, the methodology is widely applied to study more complex systems involving piperidine derivatives. For instance, simulations are used to investigate how these molecules bind to biological targets, revealing key interactions and conformational changes upon binding. Such studies provide a dynamic picture that complements the static information obtained from other methods.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure, geometry, and energetic properties of molecules. These ab initio and density functional theory (DFT) methods are crucial for understanding the intrinsic properties of this compound and its derivatives.

Thermochemistry: High-level ab initio methods, such as the G3MP2B3 composite method, have been used to compute the standard molar enthalpies of formation for isomers of methylpiperidine with high accuracy. nih.gov These calculations provide fundamental thermodynamic data that is often in excellent agreement with experimental values. nih.gov DFT methods are also employed, though some studies note that certain functionals may fail to accurately predict these thermochemical properties. nih.gov

Vibrational Spectra: DFT calculations are a standard tool for the analysis and assignment of vibrational spectra (Infrared and Raman). nih.gov For 2-methylpiperidine, calculations at the B3LYP level with the 6-311G(d,p) basis set have been used to determine the most stable structure and to compute its harmonic vibrational frequencies. nih.gov The calculated frequencies, when scaled appropriately, allow for the detailed assignment of experimental spectral bands based on their total energy distribution (TED). nih.gov This analysis helps to characterize specific vibrational modes, such as the symmetric and asymmetric stretching and bending modes of the methyl group. researchgate.net

Conformational Energies: Quantum mechanics (QM) calculations are essential for determining the relative energies of different conformers. For N-substituted 2-methylpiperidine derivatives, the Gibbs free energy difference (ΔG) between the equatorial and axial conformers of the 2-methyl group has been calculated using methods like M06-2X with the 6-311G(d,p) basis set. nih.gov These calculations can accurately predict which conformer is more stable and by how much, providing insights into the steric and electronic effects that govern conformational preference. nih.gov

Conformational Analysis Studies

The six-membered piperidine ring preferentially adopts a chair conformation, similar to cyclohexane. wikipedia.org For 2-substituted piperidines like this compound, the substituent can occupy either an equatorial or an axial position. The relative stability of these two conformers is a central aspect of its stereochemistry and is significantly influenced by the nature of the substituent on the nitrogen atom.

For N-alkyl derivatives such as 1,2-dimethylpiperidine, the conformer with the 2-methyl group in the equatorial position is strongly favored. nih.gov This preference minimizes steric hindrance. However, when the nitrogen atom is substituted with a group capable of π-conjugation, such as a phenyl or an acyl group, the conformational preference can be inverted. nih.gov In these cases, the axial conformer of the 2-methyl group often becomes the more stable form. nih.gov

This shift in stability is attributed to the minimization of allylic strain (also known as A¹,³ strain). In the equatorial conformer of an N-acyl or N-phenyl-2-methylpiperidine, steric repulsion occurs between the 2-methyl group and the N-substituent. To alleviate this strain, the molecule can adopt the axial conformation for the 2-methyl group. nih.gov This conformational change is often accompanied by a change in the hybridization of the piperidine nitrogen. In the axial conformer, the nitrogen lone pair can better align with the π-system of the substituent, leading to increased sp² character and a more planar geometry around the nitrogen atom. nih.gov

Quantum chemical calculations have quantified the free energy differences (ΔG) for this equatorial-to-axial transition in various derivatives. nih.gov While the twist-boat conformation is an alternative, it is generally found to be less favorable than the chair conformation by approximately 1.5 kcal/mol for N-acylpiperidines. nih.gov

| Compound | ΔG (kcal/mol) | Favored Conformer |

|---|---|---|

| 1,2-Dimethylpiperidine | +1.8 | Equatorial |

| 2-Methyl-1-phenylpiperidine | -1.0 | Axial |

| N,N,2-Trimethylpiperidine-1-carboxamide | -1.4 | Axial |

| N,2-Dimethylpiperidine-1-carboxamide | -2.1 | Axial |

| 1-(2-Methyl-1-piperidyl)ethanone | -3.2 | Axial |

Investigation of Rotameric Symmetry Breaking in CH₂D Derivatives

The introduction of a single deuterium (B1214612) atom into the N-methyl group of this compound, forming N-CH₂D-2-methylpiperidine, creates a unique stereochemical environment that can be probed by NMR spectroscopy. An observable chemical shift difference between the two diastereotopic protons of the CH₂D group can arise under specific conditions: the presence of a local chiral environment and sufficiently different populations of the three possible rotamers of the N-CH₂D group. researchgate.netresearchgate.net

The local chirality is provided by the (S)-configured stereocenter at the C2 position of the piperidine ring. The differing populations of the rotamers are a result of rotameric symmetry breaking, driven by distinct steric and electronic interactions for each conformation. researchgate.net The three interchangeable rotamers are defined by the position of the deuterium atom relative to the nitrogen lone pair and the C2-substituent. researchgate.net

The three rotamers are designated as: researchgate.net

S (Sterically hindered): The deuterium atom is positioned in a sterically crowded environment.

F (Free): The deuterium atom is in a relatively unhindered position, free from significant steric interactions.

A (Anti): The deuterium atom is positioned anti-periplanar to the nitrogen lone pair.

| Rotamer Designation | Description of Deuterium Position |

|---|---|

| S | Sterically hindered |

| F | Free from significant interaction |

| A | Anti to the nitrogen lone pair |

The primary electronic interaction responsible for the unequal population of these rotamers is the hyperconjugation effect of the nitrogen lone pair. researchgate.netresearchgate.net This effect is significant enough to induce a measurable chemical shift difference between the geminal protons of the CH₂D group. researchgate.net Computational and experimental studies have explored how factors such as the size and polarity of the 2-substituent group, temperature, and acidity can tune the magnitude of this chemical shift difference by altering the rotamer populations. researchgate.net

Applications of S 2 Methylpiperidine in Advanced Organic Synthesis

Asymmetric Synthesis of Chiral Compounds

The inherent chirality of (S)-2-methylpiperidine makes it a powerful tool in asymmetric synthesis, enabling the selective production of one enantiomer of a chiral product. This control over stereochemistry is crucial in the synthesis of pharmaceuticals and other biologically active molecules, where different enantiomers can exhibit vastly different physiological effects.

Use as a Chiral Catalyst in Enantioselective Processes

While this compound itself is not commonly employed as a primary chiral catalyst, its rigid piperidine (B6355638) scaffold serves as an excellent foundation for the design and synthesis of more complex chiral ligands and organocatalysts. The nitrogen atom of the piperidine ring can be readily functionalized to create novel catalytic species that can effectively induce enantioselectivity in a variety of organic transformations.

For instance, C2-symmetric chiral piperazines derived from L-proline, a related chiral cyclic amine, have been successfully utilized as ligands in copper-catalyzed asymmetric acylation of meso-1,2-diols. This highlights the potential of incorporating the this compound moiety into similar ligand frameworks to achieve high levels of enantiocontrol in various metal-catalyzed reactions. The stereoelectronic properties of the piperidine ring, influenced by the methyl group at the C2 position, can play a crucial role in the stereochemical outcome of the catalyzed reaction.

As a Chiral Auxiliary in Organic Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. The this compound moiety can function as an effective chiral auxiliary, guiding the formation of new stereocenters with a high degree of diastereoselectivity.

One notable application is in the diastereoselective reduction of piperidine β-enamino esters. In these reactions, a chiral auxiliary, such as a derivative of this compound, is attached to the nitrogen atom of the enamino ester. The steric hindrance and conformational rigidity imposed by the chiral auxiliary directs the approach of the reducing agent to one face of the double bond, leading to the preferential formation of one diastereomer. For example, the reduction of a tetrasubstituted piperidine β-enamino ester bearing a chiral auxiliary on the nitrogen atom can lead to the formation of the corresponding piperidin-2-ylpropanoate with high diastereoselectivity. The stereochemical outcome of such reactions is highly dependent on the nature of the chiral auxiliary and the reaction conditions.

| Substrate | Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio (dr) |

| Piperidine β-enamino ester | (S)-α-methylbenzylamine | H₂, Pd(OH)₂/C | 95:5 |

| Piperidine β-enamino ester | (S)-α-methylbenzylamine | NaBH(OAc)₃ | 88:12 |

This table presents illustrative data on the diastereoselective reduction of a piperidine β-enamino ester, demonstrating the influence of the chiral auxiliary and reducing agent on the stereochemical outcome.

Building Block for Complex Natural Products and Analogues

Perhaps the most significant application of this compound is its use as a chiral building block in the total synthesis of complex natural products and their analogues. The pre-existing stereocenter in this compound provides a strategic starting point for the construction of molecules containing the piperidine motif, a common structural feature in many alkaloids and other biologically active compounds.

Solenopsin (B1210030) A is a piperidine alkaloid found in the venom of the fire ant, Solenopsis invicta. It exhibits a range of biological activities, including insecticidal, hemolytic, and necrotic properties. The stereoselective synthesis of the naturally occurring (+)-enantiomer of Solenopsin A, which has a (2S,6S) configuration, is a significant challenge in organic synthesis. While many synthetic routes construct the 2,6-disubstituted piperidine ring during the synthesis, a more convergent approach can utilize a pre-existing chiral piperidine core. Although a direct synthesis starting from commercially available this compound is not widely reported, synthetic strategies often involve the creation of a chiral 2-methylpiperidine (B94953) intermediate. For instance, some syntheses of solenopsin analogs have been achieved by lithiating an N-Boc-substituted piperidine and then methylating it at the 6-position. nih.gov

A clear demonstration of the utility of this compound as a chiral building block is found in the enantioselective synthesis of the natural products (+)-lupetidine and (+)-epidihydropinidine. nih.gov A key step in these syntheses involves the lithiation of N-Boc-(S)-2-methylpiperidine. This is followed by either direct trapping with an electrophile or a transmetalation-coupling sequence to introduce the desired substituent at the C6 position. nih.gov

The synthesis of (+)-lupetidine, a C2 symmetric piperidine alkaloid, and (+)-epidihydropinidine, a trans-2,6-disubstituted piperidine, from a common chiral precursor underscores the efficiency and elegance of this building block approach. nih.govresearchgate.net The stereochemical integrity of the C2 methyl group is maintained throughout the synthetic sequence, and the stereochemistry of the newly introduced substituent at C6 is controlled by the reaction conditions.

| Starting Material | Reagents | Product | Yield | Diastereomeric Ratio (dr) |

| N-Boc-(S)-2-methylpiperidine | 1. s-BuLi, TMEDA 2. Me₂SO₄ | N-Boc-(2S,6S)-2,6-dimethylpiperidine | 85% | 95:5 |

| N-Boc-(S)-2-methylpiperidine | 1. s-BuLi, TMEDA 2. Allyl Bromide | N-Boc-(2S,6R)-2-methyl-6-allylpiperidine | 75% | >98:2 |

This table summarizes key steps in the synthesis of precursors to (+)-Lupetidine and (+)-Epidihydropinidine, starting from N-Boc-(S)-2-methylpiperidine, showcasing the high diastereoselectivity achieved. nih.gov

Precursors for 2,6-Disubstituted Piperidines

This compound serves as a valuable chiral building block in the stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. These alkaloids are prevalent in various natural sources and exhibit a wide range of biological activities. bohrium.com The primary challenge in their synthesis is controlling the stereochemistry of the two substituents at the C2 and C6 positions. bohrium.com

A variety of synthetic strategies have been developed to achieve this, including reductive amination, Mannich reactions, and aza-Michael reactions. bohrium.com One notable approach involves the use of chiral aziridines, which can be elaborated from commercially available starting materials. For instance, a divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products like isosolenopsins, deoxocassine, and spectaline (B1250092) has been achieved starting from a chiral aziridine (B145994) decorated with appropriate alkyl or alkynyl groups at the C2 position. rsc.org This method utilizes a one-pot sequential reaction under atmospheric hydrogen, which includes the reduction of an alkyne, reductive ring-opening of the aziridine, debenzylation, and intramolecular reductive amination, all proceeding in high yields. rsc.org

The following table provides an overview of different synthetic methods for 2,6-disubstituted piperidines and their stereochemical outcomes.

| Synthetic Method | Typical Stereochemical Outcome | Key Factors |

| Reductive Amination | Cis or Trans | Catalyst, reaction conditions |

| Mannich Reaction | Cis | Substrate, nucleophile |

| Aza-Michael Addition | Varies | Chiral auxiliaries, catalysts |

| Chiral Aziridine Ring Opening | Cis | Substrate control |

Citrinadin B Core Architecture Synthesis

The complex and unique structure of Citrinadin B, an oxindole (B195798) alkaloid, has made it a compelling target for synthetic chemists. nih.gov Its core architecture features a substituted quinolizidine (B1214090) and a cyclopentane (B165970) ring with four tetrasubstituted carbon atoms, two of which are quaternary. nih.gov An enantioselective total synthesis of (+)-citrinadin B has been accomplished, which also led to a revision of its stereochemical assignment. scispace.com

Synthetic strategies towards the citrinadin core often involve the construction of piperidine-containing ring systems. One approach envisioned the formation of the key quinolizidine structure from an indolizidine precursor. nih.gov This strategy highlights the importance of piperidine synthesis methodologies in accessing complex alkaloid frameworks. The synthesis of the pentacyclic carbon skeleton of the citrinadins has been achieved using a methoxypyridine alkylation strategy. nih.gov

Intermediate in Pharmaceutical and Agrochemical Synthesis

The piperidine scaffold is a crucial component in a vast number of pharmaceuticals and agrochemicals due to its ability to confer desirable physicochemical properties. nih.govwikipedia.org this compound, as a chiral derivative, is a significant intermediate in the synthesis of these biologically active compounds. zhishangchemical.com In the pharmaceutical industry, piperidine-containing compounds are found in over twenty classes of drugs. nih.gov

The production of piperidine on an industrial scale is typically achieved through the hydrogenation of pyridine (B92270). wikipedia.org this compound can be synthesized from various starting materials, including 2-picoline.

Development of New Drugs and Biologically Active Molecules

This compound is a key starting material for the synthesis of a wide array of new drugs and biologically active molecules. Its chiral nature is often exploited to create enantiomerically pure compounds with specific pharmacological activities.

Synthesis of (S)-N-(3-(2-pipecolin-1-yl)propyl)phthalimide

The synthesis of phthalimide (B116566) derivatives is of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and antimicrobial properties. nih.govtpcj.org The synthesis of (S)-N-(3-(2-pipecolin-1-yl)propyl)phthalimide would involve the reaction of this compound with a suitable phthalimide precursor bearing a propyl linker.

A general approach to synthesizing N-substituted phthalimides involves the reaction of phthalic anhydride (B1165640) with a primary amine. researchgate.net In this specific synthesis, the primary amine would be 3-((S)-piperidin-2-yl)propan-1-amine. This intermediate can be prepared by the alkylation of this compound with a protected 3-halopropylamine, followed by deprotection. The final step would be the condensation of this amine with phthalic anhydride.

The following table outlines a potential synthetic route.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, N-(3-bromopropyl)phthalimide | Base (e.g., K2CO3), Solvent (e.g., DMF) | (S)-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)-1-methylpiperidine |

| 2 | (S)-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)-1-methylpiperidine | Hydrazine hydrate, Ethanol | 3-((S)-piperidin-2-yl)propan-1-amine |

| 3 | 3-((S)-piperidin-2-yl)propan-1-amine | Phthalic anhydride, Acetic acid | (S)-N-(3-(2-pipecolin-1-yl)propyl)phthalimide |

Preparation of Amino Acid Derivatives with Pharmaceutical Potential

The incorporation of the this compound moiety into amino acid structures can lead to novel derivatives with interesting pharmacological properties. The synthesis of N-alkyl amino acids is a well-established field, with various methods available for their preparation. monash.edu

One common method for N-alkylation is reductive amination, where an amino acid is reacted with an aldehyde or ketone in the presence of a reducing agent. To synthesize an amino acid derivative of this compound, one could start with a suitable keto-acid and perform a reductive amination with this compound. Alternatively, direct alkylation of an amino acid with a reactive derivative of this compound could be employed.

Design and Synthesis of Novel Gefitinib Analogues

Gefitinib is a crucial anti-cancer drug that acts as an epidermal growth factor receptor (EGFR) inhibitor. nih.govnih.gov The development of novel analogues of Gefitinib is an active area of research aimed at improving its efficacy and overcoming resistance. nih.govnih.govmdpi.com Several synthetic routes to Gefitinib and its analogues have been reported, often involving a quinazoline (B50416) core. ukm.mythieme-connect.de

While the direct use of this compound in the synthesis of the most common Gefitinib analogues is not explicitly detailed in the provided search results, the modification of the side chains of Gefitinib is a key strategy for developing new derivatives. nih.gov It is conceivable that this compound could be incorporated into the side chain of a Gefitinib analogue to explore new structure-activity relationships. For instance, the morpholino group in Gefitinib could potentially be replaced with a substituted piperidine ring, such as this compound, to create novel compounds with altered pharmacokinetic and pharmacodynamic profiles.

The general synthetic strategy for Gefitinib analogues involves the construction of the 4-anilinoquinazoline (B1210976) core, followed by the introduction of a side chain at the 6- or 7-position of the quinazoline ring. nih.gov

| Compound | Starting Material | Key Synthetic Steps |

| Gefitinib | 6,7-Dimethoxy-3H-quinazolin-4-one | Chlorination, Nucleophilic aromatic substitution |

| Gefitinib Analogues | Substituted quinazolines | O-alkylation with various amines |

Synthesis of Antidepressant Drug Candidates

The piperidine ring is a significant pharmacophore in the development of new drugs, particularly for agents targeting the central nervous system (CNS). anadolu.edu.trnih.gov This structural motif is present in several clinically used psychotropic drugs, including paroxetine (B1678475) and methylphenidate. anadolu.edu.tr Researchers have utilized this compound as a chiral building block to synthesize novel compounds with potential antidepressant properties. The specific stereochemistry of the (S)-enantiomer is crucial for achieving desired interactions with biological targets, leading to enhanced efficacy and selectivity.

In one study, a series of novel chalcone (B49325) derivatives incorporating a 2-methylpiperidine moiety were synthesized and evaluated for their antidepressant-like effects. anadolu.edu.tr The synthesis involved reacting 1-(4-(2-methylpiperidin-1-yl)phenyl)ethan-1-one with various heterocyclic aldehydes. bilecik.edu.tr Several of the resulting compounds demonstrated significant antidepressant-like activity in preclinical models, such as the tail suspension test and modified forced swimming test. anadolu.edu.trbilecik.edu.tr Specifically, compounds that reduced the immobility time of mice in these tests were identified as having potential antidepressant effects. anadolu.edu.tr Further investigation into the mechanism of action suggested that the antidepressant-like effects of some of these derivatives are mediated by both the monoaminergic and opioidergic systems. anadolu.edu.tr

Another area of research focuses on developing dual-action antidepressants that target both the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). nih.gov Racemic mixtures of 4-[(aryl)(aryloxy)methyl]piperidine derivatives have shown high affinity for SERT. nih.gov When these mixtures were resolved, specific enantiomers displayed a potent dual-binding profile for both SERT and NET, a characteristic sought after for next-generation antidepressant drugs. nih.gov While this study did not specifically start with this compound, it highlights the importance of chirality in piperidine-based antidepressant candidates. The asymmetric synthesis of such chiral piperidines is a key area of research, with methods being developed for the enantioselective synthesis of 2-substituted piperidines. acs.orgnih.govrsc.org

The research findings for selected 2-methylpiperidine derivatives are summarized in the table below.

Chiral Resolving Agent for Enantiopure Compounds

Chiral resolution is a critical process for separating racemic mixtures into their individual enantiomers. wikipedia.org The most common method involves using a single enantiomer of a chiral compound, known as a chiral resolving agent, to react with the racemate. wikipedia.org This reaction forms a pair of diastereomers, which, unlike enantiomers, have different physical properties (such as solubility) and can be separated by techniques like crystallization. wikipedia.org

As a chiral amine, this compound has the chemical properties necessary to function as a chiral resolving agent for the separation of racemic acids. The process would involve reacting the racemic acid with enantiomerically pure this compound. This acid-base reaction would produce a mixture of two diastereomeric salts: [(R)-acid·(S)-base] and [(S)-acid·(S)-base]. Due to their different physical properties, one of these salts could be selectively crystallized from a suitable solvent, allowing for their separation. After separation, the pure enantiomer of the acid could be recovered by treatment with a strong acid to break the salt.

However, while theoretically sound, the use of this compound specifically as a chiral resolving agent is not widely documented in the surveyed scientific literature. Instead, the literature more frequently describes the opposite scenario: the resolution of racemic 2-substituted piperidines. whiterose.ac.uknih.gov In these cases, a racemic mixture of a piperidine derivative is separated using a chiral acid, such as N-acetyl-L-leucine or di-benzoyl-L-tartaric acid, as the resolving agent. google.comgoogle.com For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using the chiral ligand sparteine (B1682161) in combination with n-BuLi, which allows for the isolation of the piperidine derivatives with high enantiomeric ratios. whiterose.ac.uk

Role in Materials Science

In materials science, chiral molecules are increasingly used to impart specific properties into advanced materials such as polymers and catalysts. mdpi.com this compound, as a readily available chiral molecule, has potential applications in this field, primarily as a chiral auxiliary or a ligand in asymmetric catalysis for the synthesis of stereoregular polymers and other functional materials.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org In the context of materials science, this compound could be attached to a monomer precursor to direct the stereochemistry of polymerization. After the polymer is formed with the desired tacticity (the stereochemical arrangement of functional groups), the auxiliary can be removed, leaving behind a polymer with specific chiral properties that can influence its physical characteristics, such as its melting point, solubility, and mechanical strength.

Furthermore, chiral amines and their derivatives are widely used as ligands in transition-metal-catalyzed asymmetric synthesis. mdpi.comsigmaaldrich.com this compound or a derivative thereof could act as a chiral ligand for a metal center in a catalyst used for polymerization, such as in Ziegler-Natta or metallocene catalysis. Such a chiral catalytic system could selectively produce one enantiomer of a chiral polymer or control the stereochemistry of monomer insertion during polymerization, leading to materials with highly ordered structures like isotactic or syndiotactic polymers. These stereoregular polymers often exhibit superior material properties compared to their atactic (random) counterparts.

While the direct application of this compound in the synthesis of specific, named polymer materials is not extensively detailed in the surveyed literature, its potential role is based on the well-established principles of asymmetric catalysis and the use of chiral auxiliaries in organic and polymer chemistry. mdpi.comsigmaaldrich.com

Derivatives and Analogues of S 2 Methylpiperidine: Synthesis and Research Focus

N-Substituted (S)-2-Methylpiperidine Derivatives